Cas no 955370-07-7 (2-(6-Bromopyridin-2-yl)ethanol)

2-(6-Bromopyridin-2-yl)ethanol structure
955370-07-7 structure
Product Name:2-(6-Bromopyridin-2-yl)ethanol
Numero CAS:955370-07-7
MF:C7H8BrNO
MW:202.04852104187
MDL:MFCD10000073
CID:1007076
PubChem ID:46835713
Update Time:2024-10-25

2-(6-Bromopyridin-2-yl)ethanol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(6-Bromopyridin-2-yl)ethanol
    • 2-Bromo-6-(2-hydroxyethyl)pyridine
    • C7H8BrNO
    • 2-(6-BROMOPYRIDIN-2-YL)ETHAN-1-OL
    • BUSVXLMCEYFMCS-UHFFFAOYSA-N
    • FCH1397789
    • SY037350
    • AX8208680
    • X5060
    • 6-Bromo-2-pyridineethanol (ACI)
    • DTXSID90676536
    • CS-W007189
    • MFCD10000073
    • 955370-07-7
    • AC1439
    • DB-080297
    • EN300-1913232
    • SCHEMBL1020532
    • DS-15404
    • AKOS015856375
    • MDL: MFCD10000073
    • Inchi: 1S/C7H8BrNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2
    • Chiave InChI: BUSVXLMCEYFMCS-UHFFFAOYSA-N
    • Sorrisi: BrC1C=CC=C(CCO)N=1

Proprietà calcolate

  • Massa esatta: 200.979
  • Massa monoisotopica: 200.979
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 2
  • Complessità: 99.6
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 33.1
  • XLogP3: 1.5

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.6±0.1 g/cm3
  • Punto di fusione: No data available
  • Punto di ebollizione: 292.0±25.0 °C at 760 mmHg
  • Punto di infiammabilità: 130.4±23.2 °C
  • PSA: 33.12000
  • LogP: 1.37890
  • Pressione di vapore: No data available

2-(6-Bromopyridin-2-yl)ethanol Informazioni sulla sicurezza

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2-(6-Bromopyridin-2-yl)ethanol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 18 h, rt
Riferimento
Internal Nucleophilic Catalyst Mediated Cyclisation/Ring Expansion Cascades for the Synthesis of Medium-Sized Lactones and Lactams
Lawer, Aggie; Rossi-Ashton, James A.; Stephens, Thomas C.; Challis, Bradley J.; Epton, Ryan G.; et al, Angewandte Chemie, 2019, 58(39), 13942-13947

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0.5 h, -70 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 h, -70 °C
1.3 Reagents: Sodium borohydride Solvents: Acetic acid ,  Methanol ;  -70 °C; -70 °C → 25 °C; 11 h, 25 °C
Riferimento
Accelerated Discovery of Macrocyclic CDK2 Inhibitor QR-6401 by Generative Models and Structure-Based Drug Design
Yu, Yang ; Huang, Junhong; He, Hu; Han, Jing; Ye, Geyan; et al, ACS Medicinal Chemistry Letters, 2023, 14(3), 297-304

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 60 min, -78 °C
1.3 Reagents: Sodium borohydride Solvents: Acetic acid ,  Methanol ;  -78 °C → rt; overnight, rt
Riferimento
Preparation of carbazole and carboline derivatives useful in diagnosis, treatment and prevention of disorders associated with amyloid or amyloid-like proteins
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: 1-Cyclopropylethanol Catalysts: N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phos… Solvents: Toluene ,  Hexane ;  12 h, 35 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Riferimento
A base-catalyzed approach for the anti-Markovnikov hydration of styrene derivatives
Pajk, Spencer P.; Qi, Zisong; Sujansky, Stephen J.; Bandar, Jeffrey S., Chemical Science, 2022, 13(38), 11427-11432

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  25 min, -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Acetic acid ,  Sodium borohydride Solvents: Methanol ;  overnight, -78 °C; -78 °C → rt
Riferimento
Preparation of 2,6-diaminopyridine compounds for treating diseases associated with amyloid or amyloid-like proteins, especially ocular diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  rt; 0.5 h, -70 °C
1.2 Solvents: Tetrahydrofuran ;  -70 °C; 0.5 h, -70 °C
1.3 Reagents: Acetic acid ,  Sodium borohydride Solvents: Methanol ;  -70 °C; 11 h, 20 °C
Riferimento
Pyrazole-cyclopentane-macrolactone derivatives as CDK2 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.3 Reagents: Acetic acid ,  Sodium borohydride Solvents: Methanol ;  -78 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Hemilabile Benzyl Ether Enables γ-C(sp3)-H Carbonylation and Olefination of Alcohols
Tanaka, Keita ; Ewing, William R.; Yu, Jin-Quan, Journal of the American Chemical Society, 2019, 141(39), 15494-15497

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 12 h, rt
1.2 Reagents: Water ;  rt
Riferimento
Diaminopyrazolo[1,5-a]pyrimidine-6-carbonitrile compounds as adenosine 2a receptor and adenosine 2b receptor antagonist and preparation thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  15 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.3 Reagents: Acetic acid ,  Sodium borohydride Solvents: Methanol ;  1.5 h, -78 °C → 10 °C
1.4 Solvents: Water
Riferimento
Preparation of tyrosine derivatives, especially N-(benzoyl)-O-[2-[(pyridin-2-yl)amino]ethyl]-L-tyrosines and related compounds, as α5β1 integrin antagonists for treating solid tumors
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C
1.2 Reagents: Boron trifluoride etherate ;  0 °C → rt; 2 h, rt
Riferimento
2-Aminothiophene-3-carboxamide derivatives as inhibitors of janus kinases and their preparation and use in the treatment of myeloproliferative disorders and cancers
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
Riferimento
Preparation of 2,6-diaminopyridine compounds for treating diseases associated with amyloid proteins, especially ocular diseases
, European Patent Organization, , ,

2-(6-Bromopyridin-2-yl)ethanol Raw materials

2-(6-Bromopyridin-2-yl)ethanol Preparation Products

2-(6-Bromopyridin-2-yl)ethanol Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:955370-07-7)2-(6-Bromopyridin-2-yl)ethanol
Numero d'ordine:A11437
Stato delle scorte:in Stock
Quantità:5g/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 22:58
Prezzo ($):1091.0/291.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:955370-07-7)2-(6-Bromopyridin-2-yl)ethanol
A11437
Purezza:99%/99%
Quantità:5g/1g
Prezzo ($):1091.0/291.0
Email